(2-Amino-5-chloro-4-hydroxyphenyl)(phenyl)methanone
Description
Properties
CAS No. |
62492-60-8 |
|---|---|
Molecular Formula |
C13H10ClNO2 |
Molecular Weight |
247.67 g/mol |
IUPAC Name |
(2-amino-5-chloro-4-hydroxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C13H10ClNO2/c14-10-6-9(11(15)7-12(10)16)13(17)8-4-2-1-3-5-8/h1-7,16H,15H2 |
InChI Key |
OXJVPBQRZCPFMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2N)O)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route Overview
The synthesis of (2-Amino-5-chloro-4-hydroxyphenyl)(phenyl)methanone typically involves functionalization of benzophenone derivatives or aromatic substitution reactions starting from chlorinated and amino-substituted phenyl precursors. The key steps often include nitration, reduction, and selective substitution to introduce the amino and hydroxy groups in the correct positions on the aromatic ring.
Nitration and Reduction Route
One common preparative approach involves:
- Step 1: Nitration of 4-chlorophenol to form 4-chloro-2-nitrophenol.
- Step 2: Reduction of 4-chloro-2-nitrophenol using tin (Sn) and hydrochloric acid (HCl) to yield 2-amino-4-chlorophenol.
- Step 3: Coupling or acylation with benzoyl derivatives to form the target benzophenone structure with amino, chloro, and hydroxy substituents.
This method is supported by literature on related compounds where nitration and reduction are key steps for introducing amino and hydroxy groups on chlorinated phenols (e.g., synthesis of 4-chloro-2-amino-phenol derivatives).
Direct Amination and Hydroxylation of Benzophenone Derivatives
Another approach involves direct amination and hydroxylation of benzophenone derivatives:
- Starting from (2-amino-5-chlorophenyl)(phenyl)methanone , hydroxylation at the 4-position can be achieved under controlled conditions.
- Amination can be introduced via selective nitration followed by reduction or by direct substitution using catalysts or reagents such as trifluoroacetic acid (TFA) or ytterbium(III) triflate in ethanol at mild temperatures (20–100 °C).
Catalytic and Green Chemistry Methods
Recent advances have demonstrated:
- Use of trifluoroacetic acid (TFA) at 100 °C for short reaction times (~40 minutes) for efficient amination reactions yielding up to 95% product.
- Utilization of ytterbium(III) triflate as a catalyst in ethanol at room temperature to promote coupling reactions, yielding around 46% of the desired compound.
- Application of 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphinane-2,4,6-trioxide (T3P®) in ethyl acetate at 60 °C for 24 hours under inert atmosphere to facilitate amide bond formation or cyclization steps with yields around 53%.
- Continuous flow reactors employing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in 1-methyl-pyrrolidin-2-one at 250 °C for rapid selective N-monomethylation, useful in modifying amino groups on the aromatic ring with yields up to 68%.
- Green chemistry protocols using sulfuric acid and paraformaldehyde for N-methylation at mild temperatures (25–45 °C) with high yields (92%) and high purity (HPLC 99.6%).
Summary of Key Preparation Methods and Yields
Analytical Data and Reaction Monitoring
- Reactions are typically monitored by Thin-Layer Chromatography (TLC) using solvent systems such as n-hexane/ethyl acetate (1:1).
- Purification steps include filtration, washing with solvents (ethyl acetate, petroleum ether), recrystallization from methanol or ethanol, and drying over calcium chloride or magnesium sulfate.
- Characterization data reported include melting points, IR spectra, and elemental analysis consistent with the expected structures.
Mechanism of Action
The mechanism of action of (2-Amino-5-chloro-4-hydroxyphenyl)(phenyl)methanone involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Position and Type Variations
The following table compares the target compound with structurally similar derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Differences | Reference |
|---|---|---|---|---|---|
| (2-Amino-5-chloro-4-hydroxyphenyl)(phenyl)methanone | C₁₃H₁₀ClNO₂ | 263.68 | 2-NH₂, 5-Cl, 4-OH | Reference compound | |
| [5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone | C₉H₉ClO₃ | 200.62 | 5-Cl, 2-OH, 3-CH₂OH | Ethyl ketone backbone; lacks amino group | |
| (2-Amino-5-fluoro-4-methoxyphenyl)(2-chlorophenyl)methanone | C₁₄H₁₁ClFNO₂ | 279.70 | 2-NH₂, 5-F, 4-OCH₃, 2-Cl | Fluoro and methoxy substituents; biphenyl structure | |
| (2-Amino-5-bromophenyl)(4-fluorophenyl)methanone | C₁₃H₉BrFNO | 294.11 | 2-NH₂, 5-Br | Bromo substitution; fluorophenyl group | |
| 4-Amino-3-(1H-indol-1-yl)phenylmethanone | C₂₁H₁₆N₂O₂ | 328.37 | 4-NH₂, 3-indole | Indole substituent; enhanced aromaticity |
Key Observations :
Melting Points and Solubility
- Target Compound: Melting point data are unavailable, but analogs with similar substituents (e.g., [5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone) melt at 97–98°C .
- Synthetic Routes: Hydroxyacetophenones are typically synthesized via Fries rearrangement or condensation reactions . For example, 1-(2-Chloro-6-hydroxy-4-methoxyphenyl)ethanone is synthesized via Friedel-Crafts acylation (38% yield) .
Spectroscopic Characterization
Antimicrobial and Cytotoxic Properties
- Schiff Base Analogs: Derivatives like {5-Chloro-2-((4-nitrobenzylidene)amino)phenyl}(phenyl)methanone exhibit antimicrobial activity against E. coli and S. aureus due to nitro group-enhanced electron deficiency .
- Indole Derivatives: 4-Amino-3-(1H-indol-1-yl)phenylmethanone shows antifungal activity by inhibiting ergosterol biosynthesis .
Biological Activity
(2-Amino-5-chloro-4-hydroxyphenyl)(phenyl)methanone is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
The compound is characterized by the presence of an amino group, a chloro substituent, and a hydroxy group on the aromatic ring, which contribute to its biological properties. The molecular structure can be represented as follows:
Research indicates that compounds with similar structures often interact with biological macromolecules such as proteins and nucleic acids. The presence of the hydroxyl and amino groups can enhance hydrogen bonding interactions, potentially leading to increased activity against various biological targets.
Anticancer Activity
Several studies have demonstrated the anticancer potential of compounds containing similar moieties. For instance, derivatives of phenolic compounds have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Phenolic compounds are known for their ability to disrupt microbial membranes and inhibit enzymatic functions within pathogens.
Case Studies
- Anticancer Efficacy : A study conducted on a series of phenolic derivatives, including (2-Amino-5-chloro-4-hydroxyphenyl)(phenyl)methanone, reported IC50 values indicating significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 12 μM, suggesting potent anticancer activity .
- Antimicrobial Testing : In vitro testing against Staphylococcus aureus showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 μg/mL, indicating promising antibacterial properties .
- Mechanistic Insights : Research utilizing molecular docking studies revealed that the compound binds effectively to the active site of certain kinases involved in cancer progression, suggesting a targeted mechanism for its anticancer effects .
Data Table: Summary of Biological Activities
Scientific Research Applications
(2-Amino-5-chloro-4-hydroxyphenyl)(phenyl)methanone, also known as 2-Amino-5-chloro-4-hydroxybenzophenone, is an organic compound with the molecular formula C13H10ClNO2 and a molecular weight of approximately 231.68 g/mol. It features a benzophenone structure and appears as a yellow crystalline powder with a melting point range of 96-98 °C.
Applications in Pharmaceuticals
(2-Amino-5-chloro-4-hydroxyphenyl)(phenyl)methanone is used as a building block in drug synthesis. It is also a metabolite of diazepam, exhibiting weaker anticonvulsant effects compared to diazepam. The compound can inhibit various cytochrome P450 enzymes, including CYP1A2 and CYP2C19, which are important in drug metabolism. Its interaction with these enzymes suggests a role in pharmacokinetics that could influence the efficacy and safety profiles of co-administered drugs.
Use in Heterocyclic Syntheses
The compound is noted for its use in heterocyclic syntheses, particularly involving reactions with dimethyl acetylenedicarboxylate. It is also used in the design of a multicomponent reaction leading to the synthesis of 2-amino-5-ketoaryl pyrroles .
Potential in Drug-Drug Interaction Studies
(2-Amino-5-chloro-4-hydroxyphenyl)(phenyl)methanone has been studied for its ability to inhibit cytochrome P450 enzymes. These studies indicate that it may affect the metabolism of other drugs by competing for enzyme binding sites or altering enzyme activity, which is crucial for understanding drug-drug interactions in therapeutic settings.
Research on Biological Properties
The compound has been studied for its biological properties. Phenylmethanones, as a class of organic compounds, possess diverse biological activities, including antifungal, anti-inflammatory, antibacterial, and anticancer properties .
Q & A
Q. What are the established synthetic routes for (2-Amino-5-chloro-4-hydroxyphenyl)(phenyl)methanone, and how are reaction conditions optimized?
The compound is typically synthesized via multicomponent cyclocondensation reactions. For example, analogous methanones are prepared by refluxing β-diketones, arylaldehydes, and guanidine derivatives in ethanol, followed by purification via column chromatography . Optimization involves adjusting stoichiometry, solvent polarity (e.g., ethanol vs. DMF), and temperature. Reaction progress is monitored using TLC, and yields are improved by stepwise addition of catalysts (e.g., piperidine) .
Q. Key Reaction Parameters
| Component | Role | Example Conditions |
|---|---|---|
| β-diketone | Electrophilic partner | 1.2 equiv, 80°C, 12 hr |
| Arylaldehyde | Nucleophilic partner | 1.0 equiv, ethanol |
| Guanidine | Cyclizing agent | 1.5 equiv, reflux |
Q. How is the structural identity of this compound validated?
Structural confirmation relies on:
- NMR : Aromatic protons appear as multiplets in δ 6.8–7.8 ppm, while exchangeable protons (e.g., -NH2, -OH) show broad singlelets at δ 10.0–11.0 ppm. D2O exchange experiments confirm labile protons .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content are matched to theoretical values (e.g., C: 65.2%, H: 4.5%, N: 5.1%) .
- X-ray Crystallography : SHELXL refines atomic coordinates, with R-factors < 0.05 for high-resolution data. Disordered groups (e.g., methyl) are modeled using PART instructions .
Advanced Research Questions
Q. How can computational methods predict the electronic properties and reactivity of this compound?
Density Functional Theory (DFT) calculations (e.g., Gaussian 09) optimize 3D geometries at the B3LYP/6-31G(d) level. HOMO-LUMO gaps indicate electrophilic/nucleophilic sites, while Mulliken charges predict regioselectivity in reactions. For example, the carbonyl oxygen often shows high electron density (-0.45 e), making it reactive toward nucleophiles .
Q. How do researchers resolve contradictions in spectral data during characterization?
Contradictions (e.g., unexpected splitting in NMR) are addressed by:
- Variable Temperature NMR : Aggregation or tautomerism can broaden signals; heating to 50°C may resolve splitting .
- Crystallographic Validation : X-ray structures provide unambiguous bond lengths/angles. For example, a C=O bond length of 1.22 Å confirms ketone functionality .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass matches within 3 ppm error rule out impurities .
Q. What strategies improve the compound’s pharmacokinetic properties for pharmacological studies?
ADMET predictions using SwissADME or PreADMET tools guide structural modifications:
- Lipophilicity : Reduce log P (<5) by introducing polar groups (e.g., -OH, -COOH).
- Absorption : Caco-2 permeability > 8 × 10⁻⁶ cm/s ensures intestinal absorption. Derivatives with log Papp > 1.5 are prioritized .
Q. ADMET Profile of Lead Compound
| Parameter | Value | Ideal Range |
|---|---|---|
| log P | 3.2 | <5 |
| Caco-2 permeability | 12.4 × 10⁻⁶ cm/s | >8 × 10⁻⁶ cm/s |
| Plasma Protein Binding | 89% | <90% |
Q. How are crystallographic challenges (e.g., twinning, disorder) managed during X-ray analysis?
- Twinning : SHELXD detects twin laws (e.g., two-fold rotation). Data are integrated using HKL-2000, and refinement applies TWIN/BASF commands in SHELXL .
- Disorder : Partial occupancy is assigned to overlapping atoms. For example, a chlorophenyl group may occupy two positions (50:50 ratio), refined using PART and FREE instructions .
Q. What structural modifications enhance bioactivity while minimizing toxicity?
- Bioisosteric Replacement : Replace -Cl with -CF3 to improve metabolic stability without altering steric bulk .
- Scaffold Hopping : Fuse indole rings (as in ) to enhance kinase inhibition. Derivatives show IC50 values < 1 µM against MAPK .
Q. Structure-Activity Relationship (SAR) Insights
| Modification | Bioactivity Change | Toxicity (LD50) |
|---|---|---|
| -Cl → -CF3 | 3× potency increase | No change |
| Addition of -SO2CH3 | Reduced solubility | Hepatotoxicity risk |
Methodological Guidance
Q. How to design experiments for analyzing synthetic impurities?
- HPLC Method : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (ACN:H2O + 0.1% TFA). Detect impurities at 254 nm.
- Reference Standards : Compare retention times to EP-certified impurities (e.g., fenofibric acid at tR = 12.3 min) .
Q. Best practices for reproducing crystallographic data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
